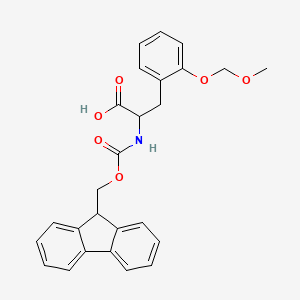

Fmoc-D,L-o-酪氨酸(mom)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-D,L-o-Tyr(mom)” is a derivative of the amino acid tyrosine, modified with the 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is frequently used as a protecting group for amines in peptide synthesis .Molecular Structure Analysis

The molecular formula of Fmoc-Tyr is C24H21NO5 . The Fmoc group is attached to the amino group of the tyrosine residue, and the carboxyl group of the tyrosine is free .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule, which can promote the association of building blocks .科学研究应用

- Fmoc-D,L-o-Tyr(mom) derivatives have been explored as components of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials with applications in drug delivery, tissue engineering, and diagnostic tools for imaging .

- Specifically, the Fmoc-derivatives of a series of cationic hexapeptides (referred to as “series K”) exhibit self-assembly and gelation properties. Among them, Fmoc-K3 hydrogel stands out as a rigid material suitable for tissue engineering. It supports cell adhesion, survival, and duplication .

- The amphiphilic cationic peptides containing Fmoc-D,L-o-Tyr(mom) have been proposed as scaffolds for bioprinting applications. These materials provide a suitable environment for 3D printing of tissues and organs .

- Fmoc-D,L-o-Tyr(mom) derivatives contribute to the tunability of PHGs. These hydrogels display chemical and physical responsiveness to stimuli, making them valuable for controlled drug release and other applications .

- PHGs based on Fmoc-D,L-o-Tyr(mom) can create a physiologically relevant environment for in vitro experiments. Researchers use these hydrogels to study cell behavior, interactions, and responses .

- The self-supporting properties of Fmoc-D,L-o-Tyr(mom)-based hydrogels make them promising candidates for drug delivery. By incorporating drugs or bioactive molecules, these hydrogels can release therapeutic agents in a controlled manner .

- Fmoc-D,L-o-Tyr(mom) derivatives exhibit intrinsic biocompatibility, making them suitable for tissue engineering applications. Researchers explore their use in regenerative medicine, wound healing, and organ repair .

Peptide-Based Hydrogels for Biomedical Applications

Bioprinting Scaffold Materials

Chemical and Physical Responsiveness

In Vitro Experiments and Cell Culture

Potential Drug Delivery Systems

Biocompatibility and Tissue Engineering

作用机制

Target of Action

The primary target of Fmoc-D,L-o-Tyr(mom) is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-D,L-o-Tyr(mom) interacts with its targets through the formation of the peptide bond, a process that has long fascinated and challenged organic chemists . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is integral to the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-D,L-o-Tyr(mom) are largely determined by its role in peptide synthesis. As a protecting group, it is designed to be stable under the conditions of peptide synthesis, but easily removed when no longer needed . The stability of the Fmoc group to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is particularly noteworthy .

Result of Action

The result of the action of Fmoc-D,L-o-Tyr(mom) is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability and ease of removal make it an invaluable tool in peptide synthesis .

Action Environment

The action of Fmoc-D,L-o-Tyr(mom) is influenced by the conditions of peptide synthesis. The Fmoc group is stable under the acidic conditions typically used in peptide synthesis, but can be removed under basic conditions . The choice of solvent can also influence the efficiency of Fmoc group removal .

安全和危害

未来方向

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCPHOJAXVQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D,L-o-Tyr(mom) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)

![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)

![4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2757071.png)

![4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2757077.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757078.png)